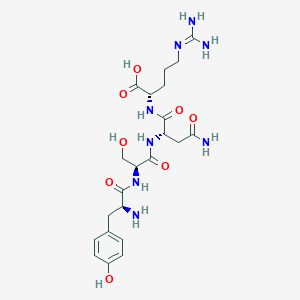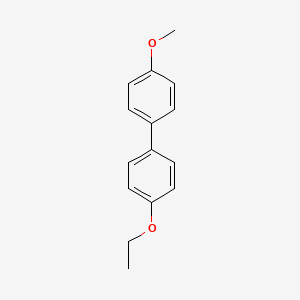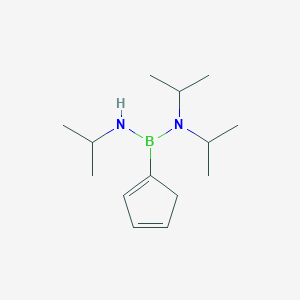
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N'-tri(propan-2-yl)boranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine is a complex organic compound that features a cyclopentadienyl ring bonded to a boron atom, which is further connected to three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine typically involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of cyclopenta-1,3-diene followed by the introduction of isopropyl groups through alkylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors that ensure precise control over temperature and pressure. The use of catalysts to enhance the reaction efficiency and yield is also common. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state, potentially forming borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic properties.
Biology: The compound’s
Properties
CAS No. |
879084-01-2 |
|---|---|
Molecular Formula |
C14H27BN2 |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
N-[cyclopenta-1,3-dien-1-yl-[di(propan-2-yl)amino]boranyl]propan-2-amine |
InChI |
InChI=1S/C14H27BN2/c1-11(2)16-15(14-9-7-8-10-14)17(12(3)4)13(5)6/h7-9,11-13,16H,10H2,1-6H3 |
InChI Key |
KRHRVEHTCCQVDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC1)(NC(C)C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)

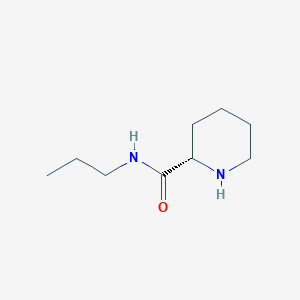

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
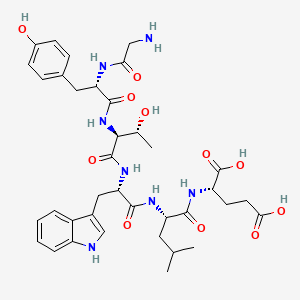
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
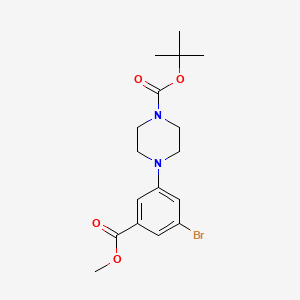

boranyl](/img/structure/B12608590.png)
